[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene
Description
[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene is a heterocyclic compound featuring a benzimidazole core substituted with a bromine atom at the 6-position, a thioether linkage, and an ethoxybenzene moiety. The ethoxy group contributes to solubility in organic solvents, as seen in related ethoxybenzene derivatives .
Synthesis:
The compound can be synthesized via cyclization of 4-bromobenzene-1,2-diamine with a carboxylic acid derivative (e.g., benzoic acid) in polyphosphoric acid (PPA), followed by functionalization with thio- and ethoxy-containing groups . This method aligns with protocols for analogous brominated benzimidazoles .
Properties
Molecular Formula |
C15H13BrN2OS |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
6-bromo-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13BrN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
ZQFILRGSOBPZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the brominated benzimidazole with an appropriate thiol compound.
Ethoxybenzene Substitution: The final step involves the substitution of the ethoxybenzene group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzimidazole ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine
Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial properties, making it a candidate for drug development.
Cancer Research: The compound’s structure allows it to interact with biological targets, potentially inhibiting cancer cell growth.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It can serve as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which [2-(6-Bromobenzimidazol-2-ylthio)ethoxy]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The bromine and thioether groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Benzimidazole vs.
- The ethoxybenzene group improves lipophilicity relative to polar esters or hydroxyl groups .
Comparison :
- The target compound’s thioether and bromine substituents may confer broader antimicrobial activity compared to benzoxazole-tetrazole hybrids, which are more specialized in anti-inflammatory roles .
- Benzothiazoles (e.g., 2-amino-6-bromobenzothiazole) exhibit stronger DNA-binding properties due to planar aromatic systems, whereas the ethoxy group in the target compound may limit intercalation .
Efficiency and Challenges :
- The target compound’s synthesis requires stringent control over thioether and ethoxy group incorporation, whereas benzothiazole synthesis is more straightforward due to fewer functional groups .
- Benzoxazole-tetrazole hybrids involve hazardous reagents (e.g., sodium azide), complicating scalability compared to the target compound’s PPA-mediated route .
Biological Activity
The compound [2-(6-bromobenzimidazol-2-ylthio)ethoxy]benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrN3OS, with a molecular weight of approximately 364.26 g/mol. Its structure comprises a benzimidazole ring substituted with a bromine atom and a thioether linkage, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN3OS |
| Molecular Weight | 364.26 g/mol |
| IUPAC Name | 2-(6-bromobenzimidazol-2-ylthio)ethoxybenzene |
Anticancer Properties
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer activities. A study published in Pharmaceutical Research demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is hypothesized to involve similar mechanisms.
Enzyme Inhibition
Benzimidazole derivatives are known for their ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, the inhibition of protein kinases such as CK2 has been documented in related compounds . This inhibition can disrupt signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research has shown that benzimidazole derivatives can exhibit antibacterial and antifungal activities against various pathogens. For example, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar antimicrobial properties .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : By interfering with cellular signaling, these compounds can halt the progression of cancer cells through the cell cycle.
- Reactive Oxygen Species (ROS) Induction : Some benzimidazole derivatives have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
- Anticancer Efficacy : A study investigated the effects of various benzimidazole derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives, potentially including this compound, significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of several benzimidazole derivatives against clinical isolates of bacteria and fungi. The results showed promising activity against E. coli and C. albicans, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL for some derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
